![molecular formula C15H13NO B12923316 9-(Methoxymethyl)acridine CAS No. 62509-63-1](/img/structure/B12923316.png)
9-(Methoxymethyl)acridine
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Overview
Description
9-(Methoxymethyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique physical and chemical properties of acridine derivatives make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 9-(Methoxymethyl)acridine typically involves the reaction of acridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-(Methoxymethyl)acridine undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various acridine derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Acridine derivatives, including 9-(Methoxymethyl)acridine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.
Case Studies:
- A study demonstrated that 9-aminoacridine derivatives exhibited significant cytotoxic effects against cervical cancer (HeLa) and lung cancer (A-549) cell lines, with IC50 values indicating potent activity (13.75 μg/mL for HeLa and 18.75 μg/mL for A-549) .
- Another investigation into novel 1,8-acridinedione derivatives highlighted their potential as hybrid antitumor compounds, emphasizing the importance of structural modifications in enhancing anticancer efficacy .
Table 1: Cytotoxicity of Acridine Derivatives
Compound | Cell Line | IC50 Value (μg/mL) |
---|---|---|
This compound | HeLa | 13.75 |
This compound | A-549 | 18.75 |
Other acridine derivatives | MCF-7 | Varies |
Neurological Applications
The potential of acridine derivatives, including this compound, has also been explored in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a candidate for therapeutic development.
Research Findings:
- A study on novel 9-phosphoryl acridine derivatives found that these compounds displayed high inhibition rates against AChE and BChE, suggesting their utility in managing symptoms associated with Alzheimer’s disease . The incorporation of a methoxy group may enhance membrane permeability and bioavailability.
Table 2: Enzyme Inhibition Activity
Compound | Target Enzyme | Inhibition Activity |
---|---|---|
This compound | Acetylcholinesterase | High |
Other acridine derivatives | Butyrylcholinesterase | Moderate |
Mechanism of Action
The mechanism of action of 9-(Methoxymethyl)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s interaction with DNA and related enzymes is critical to its biological activity.
Comparison with Similar Compounds
9-(Methoxymethyl)acridine can be compared with other acridine derivatives, such as:
9-Aminoacridine: Known for its antimicrobial properties and use as a fluorescent dye.
Amsacrine (m-AMSA): An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Exhibits potent anticancer activity and is under clinical investigation.
The uniqueness of this compound lies in its specific functional group, which can influence its biological activity and interactions with biomolecules. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable derivative for various applications.
Biological Activity
9-(Methoxymethyl)acridine is a derivative of acridine, a compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H11N
- Molecular Weight : 195.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, thereby inhibiting topoisomerase enzymes. These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to apoptosis in cancer cells. Additionally, the compound has shown potential as an antimicrobial agent by disrupting bacterial cell wall synthesis.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound effectively inhibited the growth of human cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range. The compound was found to induce apoptosis via caspase activation pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Properties :
- Antiviral Effects :
Structure-Activity Relationship (SAR)
The structure-activity relationship of acridine derivatives indicates that modifications at the 9-position significantly influence their biological activity. For instance, the methoxymethyl group enhances solubility and bioavailability compared to other substituents, which may affect drug efficacy .
Properties
CAS No. |
62509-63-1 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
9-(methoxymethyl)acridine |
InChI |
InChI=1S/C15H13NO/c1-17-10-13-11-6-2-4-8-14(11)16-15-9-5-3-7-12(13)15/h2-9H,10H2,1H3 |
InChI Key |
CUJPHEUVFNBIBD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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